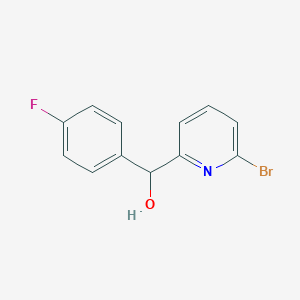
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol
Übersicht
Beschreibung
“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” consists of a bromopyridinyl group and a fluorophenyl group attached to a methanol group . The presence of bromine, fluorine, and hydroxyl groups in the molecule could potentially influence its reactivity and interactions with other substances.Physical And Chemical Properties Analysis
“(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol” is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol plays a role in the synthesis and structural analysis of various chemical compounds. For example, it has been utilized in the preparation of 6-halogeno-pyridin-2-olate complexes with diruthenium(2+) cores, demonstrating its importance in coordination chemistry (Schäffler, Müller, & Maas, 2006).
Chemical Synthesis Improvements
This compound has contributed to advancements in chemical synthesis methods. A study highlighted its use in a gram-scale synthesis involving palladium-catalyzed C-H halogenation, demonstrating improved yields and selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
Optical Properties and Interaction Studies
Its involvement in studies exploring optical properties and molecular interactions is notable. For instance, research has been conducted on weak interactions involving (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, a related compound, to understand hydrogen bonding and other intermolecular interactions (Choudhury et al., 2002).
Theoretical and Computational Chemistry
Theoretical studies using density functional theory have been conducted on similar compounds, such as (Rs)-(4-bromophenyl)(pyridine-2yl) methanol, to analyze molecular structures and predict chemical properties (Trivedi, 2017).
Catalysis and Reaction Studies
Research involving catalysis and reaction mechanisms also includes this compound. For example, it has been used in studies on palladium(II) complexes, enhancing our understanding of catalytic processes and reaction dynamics (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
Eigenschaften
IUPAC Name |
(6-bromopyridin-2-yl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-3-1-2-10(15-11)12(16)8-4-6-9(14)7-5-8/h1-7,12,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHKCIDXOZCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)
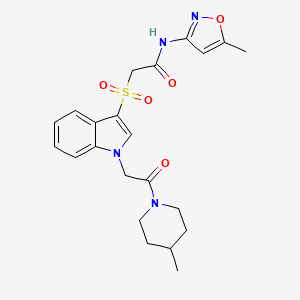
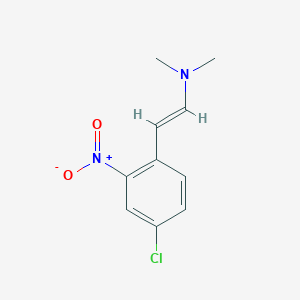
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)

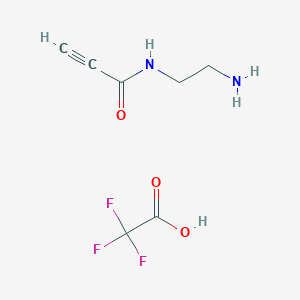
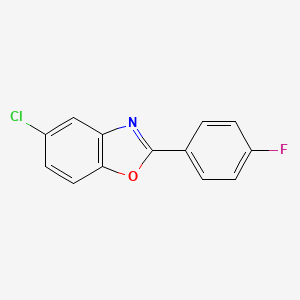
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)